![molecular formula C10H11BrO B7972235 2-[2-(4-Bromophenyl)ethyl]oxirane](/img/structure/B7972235.png)
2-[2-(4-Bromophenyl)ethyl]oxirane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)ethyl]oxirane typically involves the reaction of 4-bromophenyl ethyl ketone with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the oxirane ring. The reaction is generally carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromophenyl)ethyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form corresponding alcohols.
Oxidation: Further oxidation can lead to the formation of diols or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar solvents like ethanol or water at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Produces β-substituted alcohols or ethers.
Reduction: Yields primary or secondary alcohols.
Oxidation: Forms diols or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
2-[2-(4-Bromophenyl)ethyl]oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as epoxy resins and coatings
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromophenyl)ethyl]oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with biological molecules. The oxirane ring is highly strained and thus readily reacts with nucleophilic sites on proteins and DNA, potentially disrupting their normal function. This reactivity underlies its potential therapeutic effects, such as inhibiting enzyme activity or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(4-Bromophenyl)oxirane
- Synonyms: 4-Bromostyrene oxide, (±)-(4-Bromophenyl)oxirane, (p-Bromophenyl)oxirane .
- CAS No.: 32017-76-8 .
- Molecular Formula : C₈H₇BrO.
- Molecular Weight : 199.04 g/mol .
Physicochemical Properties :
- Storage : Sealed in dry conditions at 2–8°C .
- Hazard Classification : UN 1993 (Class 3 flammable liquid), with hazards H225 (flammable) and H302 (harmful if swallowed) .
Comparison with Structurally Similar Compounds
Halogen-Substituted Styrene Oxides
(a) 4-Fluorostyrene Oxide
- IUPAC Name : 2-(4-Fluorophenyl)oxirane.
- CAS No.: 18511-62-1 .
- Molecular Formula : C₈H₇FO.
- Molecular Weight : ~150.14 g/mol (estimated).
- Key Differences :
(b) 4-Chlorostyrene Oxide
- IUPAC Name : 2-(4-Chlorophenyl)oxirane.
- CAS No.: 32017-76-8 (chloro analog).
- Molecular Formula : C₈H₇ClO.
- Key Differences :
Alkyl-Substituted Oxiranes
(a) 2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane
- IUPAC Name : 2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane.
- CAS No.: 80443-63-6 .
- Molecular Formula : C₁₄H₁₉ClO.
- Applications : Agrochemical intermediate (e.g., tebuconazole synthesis) .
- Key Differences :
(b) 2-(4-Bromophenyl)-3-methyloxirane
- CAS No.: 797802-23-4 .
- Molecular Formula : C₉H₉BrO.
- Key Differences :
- Methyl group introduces stereochemical complexity (e.g., (2R,3S) configuration).
- Enhanced thermal stability due to alkyl substitution .
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-[2-(4-bromophenyl)ethyl]oxirane, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via epoxidation of 4-bromostyrene derivatives. A standard method involves using dimethyl sulfide and sodium methoxide in toluene under controlled temperatures (80°C), yielding the oxirane product after solvent recovery . Alternative routes employ enzymatic cascades, such as styrene monooxygenase (SMO), which achieves enantioselectivity under mild aqueous conditions, though yields depend on enzyme efficiency and substrate concentration . For electrophilic cyclization, N-iodosuccinimide (NIS) is used to functionalize the epoxide ring, requiring inert atmospheres and low temperatures (−78°C) to stabilize intermediates .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituents on the epoxide ring and bromophenyl group, with characteristic deshielding of oxirane protons (δ 3.5–4.5 ppm) .
- GC-MS : Used to confirm molecular weight (MW: 213.05 g/mol) and purity, with fragmentation patterns indicating cleavage of the bromophenyl-ethyl bond .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the strained epoxide geometry .
Q. How does the reactivity of the epoxide ring in this compound compare to other aryl-substituted oxiranes?
- Methodological Answer : The bromine atom’s electron-withdrawing effect increases the epoxide ring’s susceptibility to nucleophilic attack compared to methyl- or fluoro-substituted analogs. For example:
- Acid-Catalyzed Ring-Opening : Yields diols in aqueous HSO at 60°C, with regioselectivity influenced by steric hindrance from the bromophenyl group .
- Reduction : NaBH in ethanol reduces the epoxide to a vicinal diol, while LiAlH may over-reduce the aryl bromide if not carefully controlled .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound, and how is enantiomeric purity validated?
- Methodological Answer :
- Biocatalytic Methods : Styrene monooxygenase (SMO) cascades produce (S)-enantiomers with >90% enantiomeric excess (ee) under optimized pH (7.5–8.0) and NADH cofactor ratios .
- Chiral Chromatography : Enantiomers are separated using HPLC with chiral stationary phases (e.g., Chiralpak AD-H), validated by polarimetry or circular dichroism (CD) .
Q. How does this compound participate in electrophilic cyclization reactions, and what mechanistic insights exist?
- Methodological Answer : In the presence of N-iodosuccinimide (NIS), the epoxide acts as an electrophile, forming iodofuran derivatives via a tandem epoxide-opening/cyclization mechanism. Key steps include:
- Epoxide Activation : Coordination of NIS to the oxirane oxygen, increasing electrophilicity.
- Cyclization : Intramolecular attack by a proximal alkyne group, forming a five-membered ring.
Mechanistic studies using DFT calculations and kinetic isotope effects (KIEs) reveal a rate-determining epoxide-opening step .
Q. What are the challenges in studying biological interactions of this compound, and how are they addressed?
- Methodological Answer :
- Target Identification : Photoaffinity labeling with I or fluorescent probes tracks binding to enzymes like cytochrome P450, which metabolize epoxides .
- Toxicity Profiling : Ames tests and zebrafish embryo assays assess genotoxicity and developmental effects, requiring careful handling due to the compound’s reactivity .
Q. How do solvent polarity and catalyst choice influence regioselectivity in epoxide functionalization?
- Methodological Answer :
- Polar Solvents (e.g., DMF) : Favor SN2 mechanisms, leading to trans-diols in ring-opening reactions.
- Lewis Acid Catalysts (e.g., BF) : Promote carbocation formation, enabling SN1 pathways and cis-diols. Contradictory data on yields (e.g., 60–85% in DMF vs. 40–70% with BF) suggest competing mechanisms, resolved by O isotopic labeling studies .
Q. What computational methods are employed to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) models simulate transition states for nucleophilic attacks, predicting activation energies (±3 kcal/mol accuracy) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, identifying toluene as optimal for minimizing side reactions .
Q. Data Contradiction Analysis
Q. Discrepancies in reported yields for enzymatic vs. chemical synthesis: How should researchers optimize conditions?
- Resolution : Enzymatic methods (70–85% yield ) underperform chemical routes (90% ) due to substrate inhibition. Optimization involves:
- Cofactor Regeneration : NADH recycling systems (e.g., glucose dehydrogenase) improve turnover.
- Solvent Engineering : Biphasic systems (water/octanol) enhance enzyme stability and product extraction .
Properties
IUPAC Name |
2-[2-(4-bromophenyl)ethyl]oxirane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-4-1-8(2-5-9)3-6-10-7-12-10/h1-2,4-5,10H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUBVXDENXPRFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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